molecular formula C24H30N6O4S B2588362 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1334370-38-5

3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2588362
CAS No.: 1334370-38-5
M. Wt: 498.6
InChI Key: MLCUQGURSDVVCG-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and pyrazole moieties. The final step involves the formation of the thiolane ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.

Scientific Research Applications

3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione apart from similar compounds is its unique combination of heterocyclic structures, which may confer distinct biological activities and chemical properties

Properties

IUPAC Name

3-[3-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O4S/c1-17-23(18(2)30(26-17)19-8-14-35(33,34)15-19)28-12-10-27(11-13-28)22(31)7-9-29-16-25-21-6-4-3-5-20(21)24(29)32/h3-6,16,19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCUQGURSDVVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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